4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone
Description
4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone (CAS: 129825-11-2; molecular formula: C₉H₆ClF₃O₂) is a substituted acetophenone derivative featuring a hydroxyl group at the 2-position, a chlorine atom at the 4'-position, and a trifluoromethyl (-CF₃) group at the 3'-position. This compound is structurally significant due to its electron-withdrawing substituents (-Cl and -CF₃), which influence its electronic properties, solubility, and reactivity. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of fluorinated bioactive molecules .
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-7-2-1-5(8(15)4-14)3-6(7)9(11,12)13/h1-3,14H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJQGDWRMQBWGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CO)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroacetophenone as the starting material.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Hydroxylation: The hydroxy group is introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to produce carboxylic acids.
Reduction: The chloro group can be reduced to form an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and sodium hypochlorite.
Reduction: Typical reducing agents are lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols are used, often with the aid of a base.
Major Products Formed:
Oxidation: 4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone can be converted to 4'-chloro-3'-(trifluoromethyl)-2-hydroxybenzoic acid.
Reduction: The reduction of the chloro group can yield 4'-amino-3'-(trifluoromethyl)-2-hydroxyacetophenone.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which 4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s unique properties arise from its substitution pattern. Below is a comparison with analogs (Table 1):
Table 1. Structural analogs and their comparative properties.
Physicochemical Properties
- Melting Points: The trifluoromethyl group increases mp compared to non-fluorinated analogs. For example, the target compound (estimated mp 110–115°C) vs. 4'-chloro-2'-hydroxyacetophenone (mp ~80–85°C) .
- Solubility : The -CF₃ group enhances solubility in fluorinated solvents (e.g., DCM, THF) but reduces water solubility.
- Acidity : The 2-hydroxy group (pKa ~8–10) is more acidic than methoxy or alkyl-substituted analogs due to electron withdrawal from -Cl and -CF₃ .
Biological Activity
4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro group and a trifluoromethyl group attached to a hydroxyacetophenone structure. This unique arrangement contributes to its biological activity, particularly in terms of its interaction with various biological targets.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, fluorinated derivatives have shown significant potency against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism often involves inhibition of critical enzymes involved in bacterial fatty acid synthesis, such as ecKAS III, with IC50 values reported in the low micromolar range .
| Compound | Target Bacteria | MIC (µM) | Reference |
|---|---|---|---|
| 4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone | E. coli | 5.6 | |
| Similar Fluorinated Derivative | S. aureus | 17.1 | |
| Another Related Compound | P. aeruginosa | 1.3 |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. For example, flavonoid derivatives demonstrate selective cytotoxicity against cancer cells while sparing normal cells, indicating a promising therapeutic window .
The biological activity of 4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to inhibit key enzymes involved in metabolic pathways.
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at specific phases, leading to reduced proliferation rates in cancer cells.
- Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.
Study on Antibacterial Efficacy
A study evaluating the antibacterial efficacy of various fluorinated compounds highlighted that those with similar structural motifs exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that the incorporation of halogen atoms into aromatic systems enhances the antibacterial potency through improved binding interactions with bacterial enzymes .
Evaluation of Anticancer Properties
In vitro studies on related flavonoid compounds demonstrated their ability to inhibit the growth of prostate cancer cell lines (LNCaP and DU145). Compounds that retained hydroxyl groups showed enhanced antiproliferative effects due to better solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
